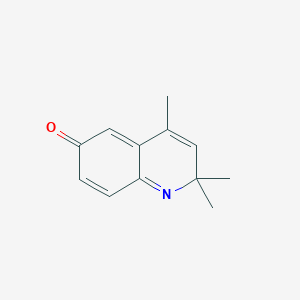

2,2,4-Trimethylquinolin-6-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethylquinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOWOWQYHLDQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C2C1=CC(=O)C=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193693 | |

| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4071-18-5 | |

| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformation, and Spectroscopic Characterization of 2,2,4 Trimethylquinolin 6 One

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the molecular properties of 2,2,4-Trimethylquinolin-6-one at an atomic level. These methods allow for the prediction of its geometry, electronic landscape, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For quinolinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable molecular geometry through structural optimization. wikipedia.orgsomaiya.edu.in These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule are elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. somaiya.edu.inbeilstein-journals.org A larger energy gap implies higher stability and lower chemical reactivity. For quinoline (B57606) derivatives, DFT studies help in understanding the charge transfer within the molecule and identifying the distribution of electron density, which is crucial for predicting its interaction with other molecules. beilstein-journals.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the electrophilic and nucleophilic sites, showing regions of positive and negative electrostatic potential on the molecular surface. wikipedia.org

Prediction of Reactivity and Reaction Mechanisms through Computational Studies

Computational studies are instrumental in predicting the chemical reactivity of quinolinone derivatives. By calculating global reactivity descriptors derived from DFT, such as chemical hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω), researchers can gain a quantitative understanding of a molecule's reactive nature. wikipedia.orgsomaiya.edu.in For instance, the electrophilicity index helps in classifying molecules as strong or marginal electrophiles, which is vital for understanding their reaction mechanisms.

Furthermore, local reactivity can be predicted using tools like Fukui functions, which identify the most probable sites for nucleophilic, electrophilic, and radical attacks within the molecule. researchgate.net This information is invaluable for designing synthetic pathways and for understanding the metabolic fate of the compound in biological systems. Theoretical studies on quinolin-4-one derivatives have shown that different tautomeric forms (ketone vs. enol) exhibit distinct reactivity profiles, an insight that is crucial for explaining experimental outcomes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like tetrahydroquinoline derivatives, MD simulations provide deep insights into their conformational landscape and stability. researchgate.net These simulations, often run for nanoseconds, can reveal the accessible conformations of the molecule in different environments (e.g., in a solvent or interacting with a biological target). researchgate.netmdpi.com

By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the dynamics of transitions between them. Parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated to assess the stability of the molecule or a protein-ligand complex over the simulation period. researchgate.net Such studies are critical in drug design, where the conformation of a molecule upon binding to a receptor determines its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, which are known for a wide range of biological activities including anticancer and antimalarial properties, 2D and 3D-QSAR models are frequently developed. nih.govcenmed.com

These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties—to predict the activity of new, unsynthesized compounds. cenmed.com The goal is to identify the key structural features that are either favorable or detrimental to the desired biological effect. nih.gov For example, a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors helped in designing new compounds with potentially higher potency by visualizing the favorable and unfavorable interaction regions around the molecular scaffold. nih.govrsc.org These predictive models significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for the unambiguous determination of a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic connectivity and chemical environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the structure of organic compounds like this compound. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

While detailed experimental spectra for this compound are not widely available in public literature, the expected chemical shifts can be inferred from data on closely related quinoline and tetrahydroquinoline derivatives. researchgate.netchemicalbook.com The presence of both aromatic and aliphatic regions in the structure, along with the ketone functionality, would result in a characteristic pattern of signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with their chemical shifts and coupling patterns being influenced by the positions of the substituents. The methyl groups and the protons on the dihydroquinoline ring would appear in the aliphatic region of the spectrum. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, with the carbonyl carbon (C=O) of the quinone moiety appearing significantly downfield.

Below are tables of typical chemical shift ranges for the protons and carbons in a molecule with the 2,2,4-trimethyl-1,2-dihydroquinolin-6-one scaffold, based on analogous compounds.

Table 1: Typical ¹H NMR Chemical Shift Ranges

| Protons | Multiplicity | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | m | 6.5 - 7.5 |

| NH | s (broad) | 3.5 - 5.0 |

| C3-H₂ | s | ~2.5 |

| C4-CH₃ | s | ~2.0 |

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbons | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (C6) | 180 - 190 |

| Aromatic C | 110 - 150 |

| C4 | ~130 |

| C2 | ~55 |

| C3 | ~50 |

| C4-CH₃ | ~25 |

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound this compound is not publicly available. Research and spectral data are commonly found for related compounds such as its reduced form, 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol (B1330741), and the antioxidant 2,2,4-trimethyl-1,2-dihydroquinoline (B116575). However, specific mass spectrometry fragmentation, infrared and UV-visible absorption bands, and single-crystal X-ray diffraction parameters for this compound itself are not sufficiently documented in accessible literature to fulfill the detailed requirements of the requested article.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for this compound at this time. To do so would require speculation or the use of data from related but structurally different compounds, which would violate the principles of scientific accuracy.

Chemical Reactivity and Mechanistic Investigations of 2,2,4 Trimethylquinolin 6 One

Oxidation Reactions

Specific studies detailing the oxidation of 2,2,4-trimethylquinolin-6-one are not extensively documented in the available literature. Generally, the quinoline (B57606) ring system is relatively resistant to oxidation due to its aromaticity. However, under strong oxidizing conditions, degradation of the benzene (B151609) ring can occur. For many quinoline derivatives, oxidation often targets substituents on the ring rather than the ring itself. Given the presence of methyl groups, it is plausible that harsh oxidation could lead to the formation of corresponding carboxylic acids, though this would likely require forcing conditions that might also degrade the quinolone structure.

The mechanistic pathways for the oxidation of this compound remain largely theoretical due to a lack of specific experimental data. Any oxidative transformation would likely proceed via pathways common for aromatic ketones or substituted quinolines. The presence of the electron-withdrawing ketone group at the 6-position deactivates the carbocyclic (benzene) ring, making it less susceptible to oxidative attack compared to an unsubstituted quinoline. Potential oxidation of the methyl groups would likely proceed through a free-radical mechanism if initiated by strong oxidizing agents at high temperatures.

Reduction Reactions

The reduction of this compound can proceed at two primary sites: the ketone group at the 6-position and the unsaturated heterocyclic ring. The choice of reducing agent and reaction conditions determines the final products.

The reduction of the ketone functionality at the 6-position yields the corresponding secondary alcohol, 6-hydroxy-2,2,4-trimethylquinoline. Subsequent reduction of the quinoline ring system leads to the formation of dihydro- and tetrahydroquinoline derivatives.

Specifically, the partial reduction of the heterocyclic ring results in 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline . This compound has been noted for its antioxidant and anti-inflammatory properties. nih.gov Complete reduction of the pyridine (B92270) portion of the quinoline system yields 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline . The formation of these reduced derivatives highlights the stepwise reduction potential of the parent quinolinone.

| Reactant | Reduction Product | Extent of Reduction |

|---|---|---|

| This compound | 6-Hydroxy-2,2,4-trimethylquinoline | Ketone to Alcohol |

| This compound | 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Ketone and Partial Ring Reduction |

| This compound | 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Ketone and Full Heterocyclic Ring Reduction |

Both catalytic hydrogenation and hydride-based reagents are effective for the reduction of quinolones.

Catalytic Hydrogenation: This method is highly effective for the reduction of the quinoline ring. Using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or ruthenium (Ru) in the presence of hydrogen gas (H₂), the heterocyclic ring of quinolines can be selectively hydrogenated to form 1,2,3,4-tetrahydroquinolines. nih.govrsc.org For this compound, catalytic hydrogenation would be expected to reduce both the C=O bond and the C=C bond in the pyridine ring, leading primarily to 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. The conditions can be tuned to favor partial or full reduction.

Hydride Reduction: Complex metal hydrides are common reagents for the reduction of carbonyls.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces ketones and aldehydes to alcohols. chadsprep.comlibretexts.org Its reaction with this compound would selectively reduce the ketone group to a hydroxyl group, yielding 6-hydroxy-2,2,4-trimethylquinoline, while leaving the aromatic quinoline ring intact. lumenlearning.comlibretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. libretexts.orgsaskoer.ca It readily reduces ketones to alcohols. While it is capable of reducing some aromatic heterocyclic systems, its primary reaction with the quinolinone would be the reduction of the carbonyl group. Complete reduction of the quinoline ring with LiAlH₄ is less common and often requires more forcing conditions.

| Reagent | Typical Product from this compound | Selectivity |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 6-Hydroxy-2,2,4-trimethylquinoline | Reduces ketone only |

| Lithium Aluminum Hydride (LiAlH₄) | 6-Hydroxy-2,2,4-trimethylquinoline | Primarily reduces ketone |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Reduces ketone and heterocyclic ring |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution in quinoline typically occurs on the more electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring. The preferred positions for substitution are C5 and C8.

In this compound, the reactivity is influenced by the existing substituents:

The trimethyl groups are located on the heterocyclic ring.

The carbonyl group (ketone) at C6 is a deactivating group. Through its electron-withdrawing resonance and inductive effects, it reduces the electron density of the benzene ring, making it less reactive towards electrophiles than unsubstituted quinoline. libretexts.org

As a deactivating group, the C6-ketone acts as a meta-director. Therefore, it would direct incoming electrophiles to the positions meta to itself, which are C5 and C7. The C5 position is generally one of the most reactive sites in quinoline. Consequently, electrophilic substitution on this compound, while disfavored due to deactivation, would be expected to occur preferentially at the C5 and C7 positions. Specific experimental data for this particular compound is limited, but this prediction is based on established principles of electrophilic aromatic substitution. libretexts.org

Regioselectivity of Substitution on the Quinoline Ring

The quinoline ring is an aromatic system, but the nitrogen atom makes it electron-deficient, particularly at the 2- and 4-positions. This influences the regioselectivity of substitution reactions. In the case of this compound, the existing substituents significantly direct the position of any further substitution.

Electrophilic Aromatic Substitution:

The benzene portion of the quinoline ring is more susceptible to electrophilic attack than the pyridine portion. The reactivity is heavily influenced by the substituents already present:

Amino Group (in the 1,2-dihydro form): The nitrogen atom within the ring of the dihydroquinoline precursor is a powerful activating group and directs electrophiles to the para-position, which is the 6-position.

Methyl Groups: The three methyl groups (at positions 2, 2, and 4) are electron-donating via induction and hyperconjugation, thereby activating the ring towards electrophilic attack.

Oxo/Hydroxyl Group: The oxo group at the 6-position has a directing effect. In its keto form, it can be deactivating. However, it can tautomerize to a hydroxyl group (2,2,4-trimethyl-1,2-dihydro-6-quinolinol), which is a strong activating, ortho-, para-directing group. Since the para position is occupied by the rest of the fused ring system, it directs incoming electrophiles to the ortho positions (5 and 7).

Considering these combined effects, electrophilic substitution on the this compound ring is predicted to occur preferentially at positions 5 and 7 of the carbocyclic ring.

Nucleophilic Aromatic Substitution:

Nucleophilic substitution is less common on the electron-rich benzene part of the ring unless a good leaving group is present. The pyridine part of a quinoline ring is more susceptible to nucleophilic attack due to its electron-deficient nature. However, in this compound, the relevant positions on the pyridine ring (2 and 4) are already substituted with stable methyl groups, making nucleophilic substitution at these sites unlikely.

Influence of Methyl and Oxo Groups on Reactivity

Methyl Groups (CH₃): The gem-dimethyl group at the 2-position and the methyl group at the 4-position are electron-donating groups. They increase the electron density of the quinoline ring system through an inductive effect. This increased electron density makes the aromatic ring more susceptible to attack by electrophiles.

Oxo Group (=O): The oxo group at the 6-position exhibits dual electronic effects. Through induction, the electronegative oxygen atom withdraws electron density from the ring, which can decrease reactivity towards electrophiles. Conversely, through resonance, the lone pairs of electrons on the oxygen can be delocalized into the aromatic ring, increasing electron density and thus activating the ring, particularly at the ortho positions (5 and 7). The predominant effect depends on the specific reaction conditions and the nature of the attacking reagent. This group's ability to exist in keto-enol tautomerism also plays a crucial role in the compound's reactivity profile.

Polymerization and Oligomerization

A defining characteristic of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), the precursor to this compound, is its propensity to undergo oligomerization. The commercial product often sold under this name is typically not the pure monomer but a complex mixture of its oligomers. wikipedia.org This process is generally carried out in the presence of an acid catalyst. asianpubs.org

Formation of Dimers, Trimers, and Higher Oligomers

The synthesis of the parent compound, 2,2,4-trimethyl-1,2-dihydroquinoline, via the condensation of aniline (B41778) and acetone (B3395972), inherently leads to a mixture of oligomers. asianpubs.orgkglmeridian.com The reaction conditions can be controlled to favor the formation of different chain lengths.

The resulting product is a complex resinous material containing a distribution of molecular weights. kglmeridian.com The most common components are dimers, trimers, and tetramers, though higher molecular weight polymers are also present. wikipedia.org This mixture is often referred to as poly(1,2-dihydro-2,2,4-trimethylquinoline). echemi.com

| Oligomer | Typical Number of Monomer Units (n) | General Formula | Significance |

|---|---|---|---|

| Monomer | 1 | C₁₂H₁₅N | The basic repeating unit of the polymer. |

| Dimer | 2 | (C₁₂H₁₅N)₂ | A common component in commercial preparations. wikipedia.org |

| Trimer | 3 | (C₁₂H₁₅N)₃ | Frequently found in the oligomeric mixture. wikipedia.orgwa.gov |

| Higher Oligomers | 4+ | (C₁₂H₁₅N)n | Contribute to the overall properties of the resinous product. wikipedia.orgasianpubs.org |

Mechanisms of Oligomerization and their Impact on Compound Properties

The oligomerization of 2,2,4-trimethyl-1,2-dihydroquinoline is typically an acid-catalyzed process. asianpubs.org The synthesis from aniline and acetone involves a series of condensation and cyclization reactions. The polymerization step can occur subsequently under acidic conditions. asianpubs.org While the precise mechanism for the formation of every linkage can be complex, it generally involves the activation of a monomer unit by a proton, followed by electrophilic attack on another monomer unit.

Impact on Properties:

The degree of oligomerization has a significant impact on the physical and chemical properties of the final product:

Molecular Weight and Volatility: As the degree of polymerization increases, the molecular weight of the compound rises substantially. This leads to a decrease in volatility and vapor pressure, which is a crucial property for its industrial applications, such as an antioxidant in rubber, where it needs to remain within the material at high temperatures. asianpubs.org

Physical State: While the monomer can be isolated as a solid, the oligomeric mixture is typically a viscous liquid or a resinous, glassy solid at room temperature. google.com

Solubility: The solubility characteristics are altered with increasing chain length. The oligomeric mixture is generally insoluble in water but soluble in organic solvents like acetone and chloroform.

Protective Effect: In its primary application as an antioxidant, the higher molecular weight of the oligomers reduces their diffusion and loss from the polymer matrix (e.g., rubber), providing longer-lasting protection against degradation. asianpubs.org

Analytical Methods for Detection and Quantification of 2,2,4 Trimethylquinolin 6 One and Its Metabolites/derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 2,2,4-trimethylquinolin-6-one, providing the necessary separation from complex sample matrices prior to detection.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the quantification of quinoline (B57606) derivatives. A reverse-phase approach is typically employed, separating compounds based on their hydrophobicity.

Research Findings: A typical HPLC method for the analysis of quinolin-6-one derivatives would utilize a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer), with the pH adjusted to ensure optimal separation and peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve the parent compound from its more polar or non-polar metabolites. Detection is commonly performed at a wavelength where the quinoline chromophore exhibits strong absorbance, typically around 280 nm. The method's validation would demonstrate good linearity over a specific concentration range, with precision (intra- and inter-day) showing a relative standard deviation (RSD) of less than 2%.

Table 1: Representative HPLC-UV Method Parameters for Quinolinone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate buffer (pH 5.5, 15 mM) B: Acetonitrile |

| Gradient | Isocratic (e.g., 13:87 v/v A:B) or Gradient elution |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

Liquid Chromatography-Fluorescence Detection (LC-FLD)

For enhanced sensitivity and selectivity, Liquid Chromatography with Fluorescence Detection (LC-FLD) is a powerful alternative to UV detection. Quinolinone structures often possess native fluorescence, which can be exploited for their detection at lower concentrations.

Research Findings: The fluorescence of quinolone compounds is dependent on their specific structure and the solvent environment. For analytical purposes, the excitation and emission wavelengths must be optimized to maximize the signal-to-noise ratio. For quinolones, excitation wavelengths are often in the range of 280-330 nm, with emission being monitored at longer wavelengths, typically between 370-500 nm. nih.gov In some cases, dual-wavelength fluorescence detectors can be programmed to switch excitation and emission wavelengths during a single chromatographic run to optimize the detection of different compounds with varying fluorescent properties. Sample preparation may involve a simple extraction with a solvent like ethyl acetate (B1210297), followed by solvent exchange and cleanup. nih.gov

Table 2: Typical LC-FLD Parameters for Quinolone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/formic acid in water |

| Excitation Wavelength (λex) | ~327 nm nih.gov |

| Emission Wavelength (λem) | ~369 nm nih.gov |

| Detector | Fluorescence Detector |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest degree of sensitivity and specificity for the analysis of this compound and its metabolites. This technique couples the separation power of LC with the precise mass analysis of MS/MS, allowing for confident identification and quantification even in complex biological matrices.

Research Findings: In LC-MS/MS analysis, electrospray ionization (ESI) is commonly used, typically in the positive ion mode, to generate protonated molecules [M+H]⁺ of the analytes. nih.gov For quantitative analysis, the mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule) and a specific product ion that is formed upon fragmentation in the collision cell. This high selectivity minimizes interference from co-eluting matrix components. nih.gov The analysis of a closely related compound, 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), shows a precursor m/z of 174.1277 for the [M+H]⁺ adduct. nih.govmassbank.eu This information can be used to develop an MRM method for the target analyte and its potential metabolites, which would likely involve modifications such as hydroxylation or glucuronidation. waters.com

Table 3: Illustrative LC-MS/MS Parameters for Trimethyl-dihydroquinoline Analysis

| Parameter | Condition |

|---|---|

| Chromatography | Reverse-phase LC (e.g., C18 column) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | ~ m/z 174.13 (for a related compound) nih.govmassbank.eu |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis.

Research Findings: Chemical derivatization, such as silylation, is a common approach to increase the volatility of compounds containing active hydrogens (e.g., in hydroxyl or amine groups). jfda-online.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com The resulting TMS-derivatives are more volatile and exhibit better chromatographic behavior on standard non-polar or semi-polar GC columns. Electron ionization (EI) at 70 eV is typically used in the mass spectrometer, which generates a reproducible fragmentation pattern that can be used for compound identification by comparison with mass spectral libraries. nih.gov

Table 4: General GC-MS Approach for Derivatized Quinolinones

| Step | Description |

|---|---|

| Derivatization Reagent | Silylation agent (e.g., BSTFA with TMCS catalyst) sigmaaldrich.com |

| Reaction Conditions | Heating at a specific temperature (e.g., 75°C) for a set time (e.g., 30-45 minutes) sigmaaldrich.com |

| GC Column | Fused silica (B1680970) capillary column (e.g., ZB-1701) nih.gov |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometry (Scan or SIM mode) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique for the qualitative analysis and screening of compounds. It can be used to monitor reaction progress, check the purity of a sample, or as a preliminary step in method development for column chromatography.

Research Findings: For the analysis of quinoline derivatives, silica gel plates are commonly used as the stationary phase. cornell.edu The mobile phase is a mixture of solvents, and its composition is optimized to achieve good separation of the compounds of interest. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. After development, the spots can be visualized under UV light, as many quinoline compounds are UV-active. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for qualitative identification by comparison with standards run on the same plate. khanacademy.org

Table 5: Basic Principles of TLC for Quinoline Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates nih.gov |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., ethyl acetate:methanol:ammonia) nih.gov |

| Visualization | UV light (e.g., 254 nm or 366 nm) researchgate.net |

| Quantification | Densitometry (for HPTLC) nih.gov |

| Identification | Comparison of Rf values with standards khanacademy.org |

Sample Preparation Methodologies

Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interferents, and concentrate the analyte before instrumental analysis. nih.gov

Liquid-Liquid Extraction (e.g., QuEChERS protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines solvent extraction with dispersive solid-phase extraction (d-SPE) for cleanup. nih.gov It is highly effective for a wide range of analytes in diverse matrices. sigmaaldrich.com

The typical QuEChERS workflow involves two main stages:

Extraction and Partitioning : The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile. sigmaaldrich.comresearchgate.net Extraction salts (such as magnesium sulfate (B86663) and sodium chloride) are added to induce phase separation between the aqueous and organic layers and to drive the analytes into the acetonitrile layer. nih.govresearchgate.netmdpi.com

Dispersive SPE (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents. Anhydrous magnesium sulfate is used to remove residual water, while primary secondary amine (PSA) is used to remove organic acids, sugars, and other polar interferences. nih.gov For matrices with high fat content, a C18 sorbent may also be included. nih.govmdpi.com After vortexing and centrifugation, the cleaned extract is ready for analysis.

| Step | Procedure | Purpose | Common Reagents |

| 1. Extraction | Homogenized sample is shaken vigorously with a solvent. | Transfer analyte from the sample matrix to the organic solvent. | Acetonitrile |

| 2. Partitioning | Addition of salts to the mixture. | Induce phase separation and improve analyte recovery in the organic layer. | Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) |

| 3. Cleanup (d-SPE) | Supernatant is mixed with sorbents. | Remove interfering matrix components. | Primary Secondary Amine (PSA), C18, Anhydrous MgSO₄ |

| 4. Final Extract | The mixture is centrifuged, and the supernatant is collected. | The cleaned extract is ready for instrumental analysis. | N/A |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a selective sample preparation technique used to extract, concentrate, and purify analytes from a liquid sample. chemrxiv.orgsigmaaldrich.com The process involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the sorbent while the matrix passes through. The retained analytes are then eluted with a small volume of a strong solvent. chemrxiv.org

For a compound like this compound, which is moderately polar, a reversed-phase SPE sorbent such as C18 (octadecylsilane) is often suitable. mdpi.com

The general steps for SPE are:

Conditioning : The sorbent is rinsed with a solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase and ensure reproducible retention. sigmaaldrich.com

Sample Loading : The pre-treated sample is passed through the cartridge. The analytes of interest are adsorbed onto the sorbent.

Washing : The cartridge is rinsed with a weak solvent to remove any weakly bound interferents without eluting the target analytes.

Elution : A strong organic solvent is passed through the cartridge to desorb the analytes, which are collected in a clean tube. mdpi.com

| Step | Description | Common Solvents |

| 1. Conditioning | The sorbent is prepared to receive the sample. | Methanol, followed by water or buffer. |

| 2. Sample Loading | The liquid sample is passed through the sorbent bed. | The sample matrix itself. |

| 3. Washing | Interferents are washed away from the sorbent. | Water or a weak aqueous-organic mixture. |

| 4. Elution | The analyte is recovered from the sorbent. | Methanol, Acetonitrile, or other strong organic solvents. |

Stable-Isotope Dilution Analysis

Stable-Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique, particularly when coupled with mass spectrometry (e.g., LC-MS/MS). It is considered a gold-standard method because it effectively corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis. nih.gov

The principle involves adding a known amount of a stable-isotope-labeled version of the target analyte (the internal standard) to the sample at the very beginning of the analytical procedure. researchgate.net This labeled standard is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H).

Because the labeled standard and the native analyte behave identically during extraction, cleanup, and chromatographic separation, any losses or signal variations will affect both compounds equally. The mass spectrometer can distinguish between the native (light) and labeled (heavy) forms based on their mass difference. Quantification is based on the ratio of the response of the native analyte to that of the labeled internal standard. nih.gov This method yields highly accurate and precise results, as the ratio remains constant regardless of sample loss or matrix effects. nih.govresearchgate.net

Quality Control and Validation of Analytical Methods

To ensure that analytical results are reliable and fit for purpose, the chosen method must be thoroughly validated, and its performance must be monitored through ongoing quality control procedures. eurachem.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. Key validation parameters are defined by international guidelines such as those from ISO/IEC 17025. eurachem.org

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) > 0.99 |

| Accuracy (Recovery) | The closeness of the measured value to the true or accepted value. Often assessed by analyzing spiked samples. | Typically 70-120% recovery |

| Precision (RSD) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as Relative Standard Deviation (RSD). | RSD < 20% |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte. |

Quality control involves the routine use of procedures to monitor the performance of the analytical process. This includes analyzing calibration check standards, blanks, and spiked samples in each analytical batch to verify that the method remains in a state of statistical control. chesapeakebay.net

Applications of 2,2,4 Trimethylquinolin 6 One and Its Derivatives in Various Fields

Material Science and Polymer Chemistry

Polymerized 1,2-dihydro-2,2,4-trimethylquinoline, commonly known as TMQ or RD, is a significant compound in material science, primarily utilized for its potent antioxidant properties. guidechem.com It is widely incorporated into various polymers, particularly elastomers, to protect them from degradation and enhance their functional lifespan.

Antioxidant and Stabilizer in Rubbers and Plastics

TMQ is a highly effective aminic antioxidant commonly used as a stabilizer in rubbers and certain plastics. wikipedia.org It is considered a general-purpose antioxidant suitable for a wide range of elastomers, including natural rubber, nitrile, styrene-butadiene, and neoprene. chemicalbook.com Its primary function is to counteract the deleterious effects of heat, oxygen, and catalytic metal ions, which can compromise the structural integrity of polymer-based products. chemicalbook.comasianpubs.org

Polymers such as natural and synthetic rubbers are susceptible to oxidative degradation due to the presence of unsaturation in their polymer chains. amazonaws.com This degradation is a free-radical chain reaction initiated by heat, light, or oxygen, where polymer chains form radicals through hydrogen abstraction or bond scission. amazonaws.comuomustansiriyah.edu.iq These polymer radicals (R•) react with atmospheric oxygen to form peroxy radicals (ROO•), which then propagate the degradation process, leading to changes in the material's molecular weight and a decline in mechanical properties. amazonaws.comuomustansiriyah.edu.iq

TMQ interrupts this destructive cycle by acting as a radical scavenger. amazonaws.com As a secondary amine antioxidant, it donates a hydrogen atom to the reactive radicals, neutralizing them and terminating the chain reaction. This mechanism effectively prevents the propagation of oxidative degradation, thereby preserving the physical properties of the elastomer and preventing premature cracking and embrittlement. amazonaws.com

By inhibiting oxidative degradation, TMQ plays a crucial role in extending the service life of rubber and plastic products. chemimpex.comuvabsorber.com The preservation of the polymer's molecular structure ensures that critical mechanical properties such as tensile strength, flexibility, and impact resistance are maintained over time. uvabsorber.comcymitquimica.com This enhanced durability is vital in demanding applications where materials are exposed to harsh environmental or thermal conditions. chemimpex.com

Research findings demonstrate the significant impact of TMQ on the durability of rubber vulcanizates. In studies on thermo-oxidative aging, rubber composites containing TMQ retained a much higher percentage of their original tensile strength compared to unprotected samples. For instance, after seven days of aging, a styrene-butadiene rubber vulcanizate with TMQ retained approximately 72% of its tensile strength, whereas a blank sample retained only about 50%. researchgate.net

| Vulcanizate Sample | Initial Tensile Strength (MPa) | Retained Tensile Strength After 7 Days Aging (%) |

|---|---|---|

| Blank (No Antioxidant) | 14.92 | 50.27 |

| TMQ | 18.30 | 71.97 |

| Ester Derivative | 20.43 | 80.90 |

| Hydrazide Derivative | 21.59 | 86.66 |

Table 1. Comparison of the antioxidant efficiency of TMQ and its derivatives in styrene-butadiene rubber vulcanizates after thermo-oxidative aging for seven days. Data sourced from research on novel antioxidants. researchgate.net

TMQ is a versatile stabilizer used in a multitude of polymer formulations. It is compatible with natural rubber and various synthetic rubbers like isoprene (B109036) rubber, butadiene rubber, and styrene-butadiene rubber. chemicalbook.com This makes it a common antioxidant in the manufacturing of a wide array of rubber products, including tires, hoses, tapes, and wires. chemicalbook.com In tire formulations, TMQ is often used in conjunction with other antidegradants, such as p-phenylenediamine (B122844) derivatives (e.g., 6PPD), to provide a broader range of protection, as TMQ offers excellent heat and oxidation resistance but limited protection against flex cracking and ozone. wikipedia.orgamazonaws.com Due to its good compatibility with rubber, it can be used in higher concentrations without blooming (migrating to the surface). chemicalbook.com

Impact of Oligomerization on Performance in Polymers

A key characteristic of TMQ is that it is typically used in its polymerized or oligomeric form, consisting of dimers, trimers, and tetramers. asianpubs.orgresearchgate.net This oligomerization has a significant positive impact on its performance as a long-term stabilizer. The higher molecular weight of the TMQ oligomers results in low volatility and reduced mobility within the polymer matrix. wikipedia.orgamazonaws.com

This low migratory property is crucial for long-term durability, as it ensures the antioxidant remains within the rubber or plastic for an extended period, rather than leaching out or evaporating, especially under high-temperature conditions. wikipedia.orgchemicalbook.comasianpubs.org The slow migration rate provides continuous, long-term resistance to thermal aging, making TMQ particularly effective for products intended for use in demanding or tropical environments. chemicalbook.comasianpubs.org

Thermal Stability Improvement in Plastics

In addition to its widespread use in rubber, TMQ and its derivatives are employed to improve the thermal stability of various plastics. guidechem.comchemimpex.com The fundamental role of an antioxidant is to prevent thermo-oxidative degradation, which is the breakdown of a polymer due to the combined effects of heat and oxygen. specialchem.com By scavenging the free radicals that are generated at elevated temperatures during processing or end-use, TMQ helps to maintain the integrity of the polymer backbone. cymitquimica.comspecialchem.com

Applications in Ionic Liquids

Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive media for a variety of chemical reactions. nih.govresearchgate.net In the context of quinoline (B57606) chemistry, ILs serve as efficient media for the synthesis of quinoline derivatives. mdpi.com

Research has demonstrated that ILs can function as both the solvent and catalyst in condensation reactions, such as the Friedländer condensation, which is a fundamental method for preparing quinolines. mdpi.com For instance, the use of an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF4]) in an aqueous solution has been shown to enhance the catalytic activity of enzymes like α-chymotrypsin in the synthesis of quinoline derivatives. This biocatalytic approach in an IL medium offers higher yields under milder conditions, including lower temperatures and reduced enzyme loading, compared to reactions in conventional organic solvents. mdpi.com Basic ionic liquids have also been shown to be effective catalysts and surfactants for quinoline synthesis in aqueous media, promoting reactions through the formation of micelles that increase the interaction between reactants. nih.gov These green chemistry approaches are pivotal for the sustainable production of complex molecules like derivatives of 2,2,4-trimethylquinolin-6-one.

Medicinal Chemistry and Drug Discovery

The quinoline scaffold is considered a "privileged structure" in drug design, meaning it can bind to multiple biological targets with high affinity, making it a valuable starting point for drug development. nih.govmdpi.com Derivatives of 2,2,4-trimethylquinoline are actively being investigated for a range of therapeutic applications.

The 2,2,4-trimethylquinoline core serves as a versatile building block for creating more complex molecules with potential therapeutic value. nih.gov Its rigid structure provides a defined orientation for appended functional groups, allowing for systematic exploration of structure-activity relationships. This scaffold is present in molecules designed for various biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. nih.govnih.gov The synthetic accessibility of the quinoline ring allows for the generation of large libraries of diverse derivatives, facilitating the discovery of new drug candidates. nih.gov For instance, the tetrahydroisoquinoline (THIQ) ring, a related scaffold, has been extensively explored for its antitumor properties, highlighting the potential of such heterocyclic systems in anticancer drug design. nih.govresearchgate.net

Researchers are leveraging the 2,2,4-trimethylquinoline scaffold to develop novel therapeutics with improved performance. A significant area of focus is on neurodegenerative diseases and organ protection, where oxidative stress and inflammation are key pathological factors.

One notable derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has demonstrated significant neuroprotective properties in preclinical models of Parkinson's disease. nih.gov Studies have shown that HTHQ alleviates oxidative stress by reducing lipid and protein oxidation products. nih.gov This antioxidant activity, in turn, suppresses the NF-κB inflammatory pathway, leading to reduced inflammation, improved motor coordination, and protection of dopaminergic neurons. nih.gov Importantly, HTHQ was found to be more effective than the standard drug rasagiline (B1678815) in some measures, suggesting its potential for enhanced efficacy. nih.gov

Similarly, the related compound 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) has shown promise as a hepatoprotective agent against acetaminophen-induced liver injury. nih.gov By mitigating oxidative stress and reducing inflammation, DHQ helps to normalize liver function and ameliorate tissue damage. nih.gov The development of such targeted agents based on the quinoline scaffold aims to provide more effective treatments with potentially fewer side effects than existing therapies.

Table 1: Investigated Therapeutic Applications of 2,2,4-Trimethylquinoline Derivatives

| Compound | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Parkinson's Disease | Reduces oxidative stress and NF-κB-mediated inflammation; improves motor coordination; protects neurons. More effective than rasagiline in some models. | nih.gov |

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic properties of a lead compound. SAR studies explore how modifying the chemical structure of a molecule affects its biological activity, guiding the design of more potent and selective drugs. For quinoline derivatives, SAR studies have identified key structural features that influence their pharmacological effects. nih.gov

For example, the antioxidant activity of tetrahydroquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. nih.gov The presence of a hydroxyl group at the 6-position, as seen in HTHQ and DHQ, is critical for their antioxidant and anti-inflammatory properties. Other studies on related quinoline scaffolds have shown that the introduction of specific groups can modulate activity against targets like cancer cell lines or malarial parasites. nih.govrsc.org In some cases, even minor changes, such as replacing a hydroxyl group with an acetoxy group, can abolish biological activity, highlighting the sensitivity of SAR. mdpi.com These insights are essential for the rational design of new this compound derivatives with optimized pharmacological profiles.

Table 2: Key SAR Insights for Quinoline Derivatives

| Structural Modification | Impact on Biological Activity | Context | Reference |

|---|---|---|---|

| Hydroxyl group at C-6 | Essential for antioxidant and anti-inflammatory effects. | Neuroprotection, Hepatoprotection | nih.govnih.gov |

| C-6 substitution on 2-phenylquinolines | Important for cytotoxic activity against specific cancer cell lines (e.g., HeLa, PC3). | Anticancer | rsc.org |

| Replacement of hydroxyl with acetoxy group | Can lead to complete loss of activity. | Antiviral (HIV Integrase) | mdpi.com |

Many drugs exert their therapeutic effects by modulating the activity of specific enzymes. Derivatives of this compound have been shown to interact with and modulate several key enzymes involved in pathological processes.

In studies of acetaminophen-induced liver damage, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) was found to normalize the activity of NADPH-generating enzymes, such as NADPH-isocitrate dehydrogenase (IDH) and glucose-6-phosphate dehydrogenase (G6PDH). nih.gov These enzymes are crucial for maintaining the cellular redox balance, and their modulation by DHQ contributes to its protective effects against oxidative stress. The compound also impacts cytochrome P450 enzymes, which are involved in the metabolic activation of toxins. nih.gov

In the context of Parkinson's disease, derivatives can modulate signaling pathways that regulate enzyme expression and activity. The suppression of the NF-κB pathway by HTHQ leads to a downstream reduction in the expression of pro-inflammatory enzymes and an increase in the levels of tyrosine hydroxylase, an enzyme essential for dopamine (B1211576) synthesis. nih.gov

Table 3: Enzyme Modulation by 2,2,4-Trimethylquinoline Derivatives

| Derivative | Modulated Enzyme(s)/Pathway | Biological Effect | Reference |

|---|---|---|---|

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | NADPH-IDH, G6PDH, Cytochrome P450 | Normalizes redox balance, reduces oxidative stress in liver injury. | nih.gov |

Organic Synthesis

The 2,2,4-trimethylquinoline framework is not only a target for its biological applications but also a product of versatile organic synthesis reactions. The fundamental synthesis of the 1,2-dihydro-2,2,4-trimethylquinoline core often involves the condensation of aniline (B41778) with acetone (B3395972), a reaction that can be catalyzed under various conditions. asianpubs.orggoogle.comwikipedia.org

Further modifications of this core structure are readily achievable. For instance, the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline using a palladium-on-carbon (Pd-C) catalyst in an ethanol (B145695) solvent yields 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (B57472) with high efficiency. prepchem.com This reduction is a key step in producing derivatives like HTHQ. The resulting tetrahydroquinoline can then be used as an intermediate for further functionalization, such as reacting it with other molecules to build more complex structures for pharmacological screening. prepchem.com The ability to readily synthesize and modify this scaffold is a primary reason for its continued importance in chemical and pharmaceutical research.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-ethyl-3-methylimidazolium tetrafluoroborate |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) |

| Rasagiline |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) |

| Acetaminophen |

| NADPH-isocitrate dehydrogenase (IDH) |

| Glucose-6-phosphate dehydrogenase (G6PDH) |

| Tyrosine hydroxylase |

| 1,2-dihydro-2,2,4-trimethylquinoline |

| Aniline |

| Acetone |

Based on a comprehensive search, there is currently insufficient publicly available scientific literature to provide a detailed article on the specific applications of This compound as outlined.

The search results did not yield specific research findings or established industrial uses for "this compound" in the following areas:

Industrial Applications

Preservation of Animal Nutriments and Vegetable Oils

It is important to distinguish this specific compound from structurally different but similarly named molecules such as 2,4,6-trimethylquinoline (B1265806) and 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), for which more information is available. Due to the strict requirement to focus solely on This compound , and the lack of specific data for this compound, it is not possible to generate the requested article at this time.

Further research and publication in the scientific community would be required to elaborate on the specific applications of this compound.

Future Directions and Emerging Research Avenues for 2,2,4 Trimethylquinolin 6 One

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) and quinolone cores has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comresearchgate.net However, these approaches often require harsh conditions, hazardous reagents, and long reaction times, posing environmental and economic challenges. researchgate.netnih.gov The future of synthesizing 2,2,4-Trimethylquinolin-6-one and its derivatives lies in the adoption of green and sustainable chemistry principles. nih.gov

| Method Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods | Skraup, Doebner-von Miller, Friedländer, Combes Synthesis | Well-established, versatile for a range of substituents. tandfonline.comresearchgate.net | Harsh conditions (high temp., strong acids), hazardous waste, long reaction times. nih.gov |

| Green Chemistry Methods | Microwave-assisted, Ultrasonication, Use of Green Solvents (water, ethanol), Biocatalysis, Reusable Catalysts. qeios.comsciety.org | Reduced energy consumption, shorter reaction times, minimal hazardous by-products, improved yields, eco-friendly. acs.orgqeios.com | May require specialized equipment; catalyst development can be complex. |

Deeper Mechanistic Understanding of Biological Activities at a Molecular Level

Quinolone derivatives are renowned for their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. qeios.comnih.govresearchgate.net The well-known fluoroquinolone antibiotics, for instance, function by inhibiting bacterial DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair. mdpi.com Similarly, certain quinolones exhibit anticancer activity by forming a disruptive complex with human topoisomerase II and DNA. mdpi.com

For this compound, the specific molecular targets and mechanisms of action remain unknown. Future research should prioritize a deep dive into its molecular interactions. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict potential binding affinities and identify likely biological targets. frontiersin.orgitmedicalteam.pl These computational predictions must then be validated through rigorous in vitro and in vivo experimental studies to understand how the compound affects cellular pathways, enzyme activity, and gene expression. Such a mechanistic understanding is fundamental to harnessing its therapeutic potential.

| Target Class | Specific Examples | Associated Therapeutic Area |

|---|---|---|

| Bacterial Enzymes | DNA Gyrase, Topoisomerase IV | Antibacterial. mdpi.com |

| Human Enzymes | Topoisomerase II, Protein Kinases (e.g., c-MET), Histone Deacetylase (HDAC) | Anticancer. mdpi.comnih.gov |

| Viral Enzymes | Main Protease (Mpro) of SARS-CoV-2 | Antiviral. frontiersin.org |

| Inflammatory Pathway Proteins | Cyclooxygenase-2 (COX-2) | Anti-inflammatory. itmedicalteam.pl |

Development of Targeted Therapeutic Applications Based on Identified Bioactivities

The structural versatility of the quinoline nucleus makes it a "privileged scaffold" in drug discovery. orientjchem.org By making targeted chemical modifications at various positions on the quinoline ring, researchers can fine-tune a compound's pharmacological properties, enhancing its efficacy against specific diseases while minimizing side effects. sciety.orgnih.gov

Once the fundamental bioactivities of this compound are identified, the next frontier is to develop it into a targeted therapeutic agent. Structure-activity relationship (SAR) studies will be essential to guide the design of new analogues with improved potency and selectivity. orientjchem.org For example, if an anticancer potential is discovered, derivatives could be designed to specifically target kinases or other proteins that are overexpressed in particular cancer types. nih.gov This rational drug design approach, which has successfully led to the development of numerous quinoline-based drugs, could transform this compound from a simple molecule into a sophisticated therapeutic candidate. oup.cominfectweb.com

Investigation of Potential Environmental Fates and Toxicological Profiles

The widespread use of synthetic quinolones, particularly as antibiotics, has raised concerns about their environmental impact. researchgate.net Many quinolones are not fully metabolized and can enter the environment through wastewater. mdpi.com Due to their stable chemical structure, they can persist in soil and water, potentially affecting non-target organisms and contributing to the development of antibiotic resistance. nih.govnih.gov Studies have shown that even low, environmentally relevant concentrations of some quinolones can inhibit crucial biogeochemical processes like denitrification. nih.govresearchgate.net

A crucial area of future research for this compound is a thorough assessment of its environmental fate and toxicological profile. This involves studying its biodegradability, potential for bioaccumulation, and ecotoxicity across different trophic levels, including algae, crustaceans, and fish. mdpi.com Furthermore, a comprehensive human toxicological profile, including assessments for genotoxicity, carcinogenicity, and phototoxicity—a known issue with some halogenated quinolones—is necessary to ensure its safety before any widespread application. nih.govindustrialchemicals.gov.au

Advanced Material Science Applications and Functionalization Strategies

Beyond medicine, the unique electronic and photophysical properties of the conjugated quinolone system make it an attractive scaffold for advanced materials. researchgate.net Quinolone derivatives have been investigated for use in functional materials such as luminescent sensors for metal cations and as components in organic light-emitting diodes (OLEDs). researchgate.net

Future research should explore the potential of this compound in materials science. Its specific substitution pattern could lead to novel optical or electronic properties. Functionalization strategies could be employed to polymerize the molecule or attach it to other material backbones, creating new functional polymers or hybrid materials. Investigating its photostability, fluorescence, and conductivity will be key to unlocking its potential in fields like organic electronics, sensing, and imaging.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The fields of drug discovery and material design are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets to predict the properties of molecules, design entirely new compounds, and screen virtual libraries orders of magnitude faster than traditional methods. mit.eduresearch.google

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction (QSAR/QSTR) | Develops models to predict biological activity, toxicity, and physicochemical properties based on molecular structure. nih.govnih.gov | Prioritizes promising candidates for synthesis and testing; reduces late-stage failures. pandawainstitute.com |

| Virtual Screening | Rapidly screens large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. mit.edu | Identifies novel "hit" compounds much faster than physical high-throughput screening. |

| De Novo Drug Design | Uses generative models to create entirely new molecular structures with desired properties that have never been synthesized before. the-scientist.comstanford.edu | Expands the accessible chemical space to find novel therapeutic scaffolds. bioworld.com |

| Synthesis Prediction | Predicts the outcomes and optimal conditions for chemical reactions, aiding in the design of efficient synthetic routes. doaj.org | Accelerates the synthesis of target compounds and their derivatives. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,4-Trimethylquinolin-6-one, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For example, tetrahydroquinoline derivatives are synthesized via condensation reactions followed by cyclization, achieving yields around 50–60% . Optimization can include adjusting catalysts (e.g., Lewis acids like ZnCl₂), solvent polarity (e.g., DME or DMF), and temperature control (80–120°C). Post-reaction purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on aromatic proton signals (δ 6.4–7.5 ppm) and methyl group environments (e.g., δ 2.1–2.7 ppm for C-2 and C-4 methyl substituents) .

- MS (ESI) : Look for molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight and substituent stability .

- IR : Absorbance near 1680–1700 cm⁻¹ confirms the carbonyl group (C=O) in the quinolinone core .

Q. How can researchers ensure the purity of this compound for pharmacological assays?

- Methodological Answer : Use HPLC (C18 column, mobile phase: acetonitrile/water) with UV detection at 254 nm. Compare retention times to reference standards. Purity ≥95% is typically required for biological studies, validated via triplicate runs .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation) during structural elucidation be resolved?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, enol-keto tautomerism in quinolinones can alter NMR signals. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to stabilize specific tautomers. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks . If MS fragments deviate from expected patterns, perform high-resolution MS (HRMS) to distinguish isobaric interferences .

Q. What strategies are effective for enhancing the biological activity of this compound derivatives in neurodegenerative disease models?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at C-6 or C-8 to improve blood-brain barrier penetration .

- In Vitro Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (λ = 412 nm) . For neuroprotection, use SH-SY5Y cells exposed to oxidative stress (H₂O₂) and measure viability via MTT assay .

- SAR Analysis : Correlate substituent electronegativity with activity trends using multivariate regression models .

Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity in the alkylation of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation due to better stabilization of transition states. Catalysts like K₂CO₃ promote deprotonation of the quinolinone nitrogen, directing alkylation to the N-position. Monitor regioselectivity via ¹H NMR (appearance of N-CH₂ vs. O-CH₂ signals) .

Q. What are the best practices for analyzing thermal stability and decomposition pathways of this compound under varying storage conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Identify decomposition products via GC-MS. For accelerated stability studies, store samples at 40°C/75% RH for 6 months and monitor purity monthly via HPLC. Degradation via oxidation (C-6 carbonyl) is common; use antioxidants (e.g., BHT) in formulations .

Methodological Considerations

- Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed studies (e.g., European Journal of Medicinal Chemistry ) to mitigate reproducibility issues.

- Ethical Compliance : For biological testing, adhere to OECD guidelines for in vitro assays (e.g., cytotoxicity thresholds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.